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molecular formula C14H11F3N2O2 B8322645 4,6-Dimethyl-2-(3-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid

4,6-Dimethyl-2-(3-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid

Cat. No. B8322645
M. Wt: 296.24 g/mol
InChI Key: VJCKHJKFDIFVBP-UHFFFAOYSA-N
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Patent
US08153805B2

Procedure details

To a solution of 5.21 g (16.1 mmol) of 4,6-dimethyl-2-(3-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid ethyl ester in 165 ml of 2-ethoxyethanol/H2O (9:1) was added 2.62 g=40.2 mmol of potassium hydroxide (86%); then, the reaction mixture was heated up to reflux in an oil bath of 150° C. After 4 hours, it was poured into crashed ice, acidified with HCl (25% in water) and extracted three times with CH2Cl2; the organic phases were washed with water, dried over magnesium sulfate, filtered and evaporated to give 4.29 g (90%) of the crude title compound as off-white solid. MS: 295.3 ([M−H]−).
Name
4,6-dimethyl-2-(3-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid ethyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
40.2 mmol
Type
reactant
Reaction Step One
Name
2-ethoxyethanol H2O
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:23])=[N:8][C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)=[N:10][C:11]=1[CH3:12])=[O:5])C.[OH-].[K+].Cl>C(OCCO)C.O>[CH3:12][C:11]1[C:6]([C:4]([OH:5])=[O:3])=[C:7]([CH3:23])[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)[N:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
4,6-dimethyl-2-(3-trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid ethyl ester
Quantity
5.21 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1C)C1=CC(=CC=C1)C(F)(F)F)C
Name
Quantity
40.2 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
2-ethoxyethanol H2O
Quantity
165 mL
Type
solvent
Smiles
C(C)OCCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then, the reaction mixture was heated up
ADDITION
Type
ADDITION
Details
it was poured
EXTRACTION
Type
EXTRACTION
Details
extracted three times with CH2Cl2
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NC(=NC(=C1C(=O)O)C)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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